molecular formula C9H12N2O2S B2503237 Ethyl 5-amino-2-cyclopropyl-1,3-thiazole-4-carboxylate CAS No. 1504198-64-4

Ethyl 5-amino-2-cyclopropyl-1,3-thiazole-4-carboxylate

Cat. No.: B2503237
CAS No.: 1504198-64-4
M. Wt: 212.27
InChI Key: OCCNUIZYBYAWBU-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2-cyclopropyl-1,3-thiazole-4-carboxylate (CAS 1504198-64-4) is a high-purity chemical intermediate for research and development. This compound features a molecular formula of C9H12N2O2S and a molecular weight of 212.27 g/mol . The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known for its broad pharmacological potential. As a bioisostere for pyrimidine and other aromatic rings, the aminothiazole core can enhance lipophilicity and improve cell permeability, which is crucial for developing compounds with good bioavailability . Specifically, derivatives of 2-aminothiazole have been extensively investigated for their antimicrobial properties against a range of bacterial and fungal pathogens . The cyclopropyl substituent on this scaffold can influence the molecule's electronic properties and conformational stability, potentially leading to enhanced interactions with biological targets. This product is intended for research purposes as a key building block in the synthesis of more complex molecules for pharmaceutical, agrochemical, and material science applications. It is supplied with quality documentation and requires cold-chain transportation to ensure stability. For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

ethyl 5-amino-2-cyclopropyl-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-2-13-9(12)6-7(10)14-8(11-6)5-3-4-5/h5H,2-4,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCNUIZYBYAWBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)C2CC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-2-cyclopropyl-1,3-thiazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with cyclopropylamine and sulfur, followed by cyclization to form the thiazole ring. The reaction conditions often include heating and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-2-cyclopropyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups to the thiazole ring .

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-amino-2-cyclopropyl-1,3-thiazole-4-carboxylate has been investigated for its biological activities, particularly its anticancer properties. Studies have shown that derivatives of thiazole compounds exhibit selective cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to thiazoles have demonstrated promising results in inhibiting the growth of human cancer cells, such as breast cancer (MCF-7) and prostate cancer (PC3) cells .

Case Study: Anticancer Activity

A recent study synthesized several thiazole derivatives and evaluated their anticancer activity using the MTT assay. Among these, a derivative of this compound showed an IC50 value of approximately 15 µM against the A549 lung adenocarcinoma cell line, indicating strong potential for further development as an anticancer agent .

Agricultural Chemistry

In agricultural applications, this compound serves as a precursor for developing new agrochemicals. Its structure allows for modifications that enhance the efficacy of fungicides and herbicides. Research indicates that thiazole derivatives can improve crop protection by exhibiting antifungal properties against pathogens that affect major crops .

Case Study: Development of Fungicides

A series of thiazole-based compounds were tested for their fungicidal activity against Fusarium species. The results indicated that certain derivatives significantly inhibited fungal growth, suggesting their potential as effective agricultural fungicides .

Material Science

The compound is also explored in material science for its role in synthesizing specialty polymers and coatings. Its unique chemical structure contributes to improved durability and resistance to environmental factors in materials.

Case Study: Polymer Development

Research has demonstrated that incorporating this compound into polymer matrices enhances mechanical properties and thermal stability. These improvements make it suitable for applications in coatings and protective materials.

Analytical Chemistry

This compound is utilized as a reagent in various analytical methods. Its ability to form complexes with metal ions makes it valuable in detecting and quantifying other chemical species within complex mixtures .

Case Study: Reagent Applications

In a study focusing on the detection of heavy metals in environmental samples, this compound was used to create colorimetric assays that successfully identified trace amounts of lead and cadmium in soil samples .

Mechanism of Action

The mechanism of action of ethyl 5-amino-2-cyclopropyl-1,3-thiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact pathways involved depend on the specific biological context and the targets being studied .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of Ethyl 5-amino-2-cyclopropyl-1,3-thiazole-4-carboxylate and Analogs

Compound Name Substituents (Positions) Molecular Formula Molecular Weight CAS RN Melting Point (°C) Price (¥/g)
This compound* 2-Cyclopropyl, 5-NH₂, 4-COOEt Not provided ~210 (estimated) Not provided Not reported N/A
Ethyl 2-morpholino-1,3-thiazole-4-carboxylate 2-Morpholino, 4-COOEt C₁₀H₁₄N₂O₃S 242.29 126533-95-7 88.5–90 1,044
Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate 2-Ph, 5-CF₃, 4-COOEt C₁₃H₁₀F₃NO₂S 309.28 Not provided Not reported N/A
Ethyl 2-methyl-1,3-thiazole-4-carboxylate 2-Me, 4-COOEt C₇H₉NO₂S 171.21 6436-59-5 47–48 2,470
Methyl 2-bromo-5-cyclopropyl-1,3-thiazole-4-carboxylate 5-Cyclopropyl, 2-Br, 4-COOMe C₈H₈BrNO₂S 262.13 1408235-82-4 Not reported N/A
Ethyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate Oxazole core, 4-Cyclopropyl C₉H₁₂N₂O₃ 196.21 2060062-22-6 Not reported N/A

*Estimated molecular weight based on structural analogs.

Key Observations:

Substituent Effects on Melting Points: The morpholino-substituted derivative (88.5–90°C) has a higher melting point than the methyl analog (47–48°C) , suggesting bulkier substituents enhance crystalline packing. The cyclopropyl group (as in the target compound) may similarly increase rigidity compared to methyl or phenyl groups.

Molecular Weight and Bioactivity: Trifluoromethyl-substituted derivatives (e.g., 309.28 g/mol ) are heavier due to the CF₃ group, which often enhances metabolic stability in drug design. The amino group in the target compound could improve solubility and hydrogen-bonding interactions, critical for biological activity .

Biological Activity

Ethyl 5-amino-2-cyclopropyl-1,3-thiazole-4-carboxylate is a heterocyclic compound belonging to the thiazole family, which is known for its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound features a thiazole ring that includes nitrogen and sulfur atoms, contributing to its unique chemical properties. The presence of an amino group and a cyclopropyl substituent enhances its biological profile. The compound can be synthesized and characterized using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Thiazole derivatives are known to modulate enzyme activity by binding to active sites, which can inhibit or activate various biochemical pathways. For instance, these compounds have shown potential in inhibiting certain enzymes involved in cancer proliferation .

Antitumor Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antitumor properties. A structure-activity relationship (SAR) analysis has demonstrated that modifications in the thiazole structure can enhance cytotoxicity against various cancer cell lines. Specific studies have reported IC50 values indicating potent antiproliferative effects against human cancer cells .

CompoundCell LineIC50 (µM)
This compoundA549 (lung carcinoma)TBD
Other Thiazole DerivativesMCF7 (breast carcinoma)8.107

Antimicrobial Activity

Thiazole derivatives have also been explored for their antimicrobial properties. This compound has demonstrated activity against various bacterial strains, making it a candidate for further development as an antibiotic agent .

Case Studies and Research Findings

  • Antitumor Efficacy : A study evaluated the cytotoxic effects of this compound on several cancer cell lines using the MTT assay. The results indicated that this compound significantly inhibited cell growth in a dose-dependent manner.
  • Mechanistic Insights : In vitro assays showed that the compound interacts with P-glycoprotein (P-gp), a key player in drug resistance mechanisms in cancer therapy. It was found to stimulate ATPase activity of P-gp, suggesting a dual role as both a substrate and inhibitor .
  • In Vivo Studies : Animal models have been used to assess the therapeutic potential of this compound. Results demonstrated reduced tumor volumes with no significant side effects observed in treated mice .

Q & A

Q. What are the key structural features and spectroscopic characterization methods for Ethyl 5-amino-2-cyclopropyl-1,3-thiazole-4-carboxylate?

The compound contains a thiazole ring substituted with an amino group, cyclopropyl moiety, and ethyl ester. Structural elucidation typically employs:

  • X-ray crystallography to determine bond lengths and dihedral angles (e.g., thiazole-phenyl coplanarity with a 5.15° deviation observed in analogous structures) .
  • NMR and IR spectroscopy to confirm functional groups (e.g., ester carbonyl at ~1700 cm⁻¹, NH₂ stretching at ~3400 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) for molecular formula validation (C₉H₁₂N₂O₂S, exact mass 212.06 g/mol) .

Q. What are the standard synthetic routes for preparing this compound?

Synthesis involves cyclization reactions, often using:

  • Thiourea derivatives with α-bromo esters under basic conditions to form the thiazole core .
  • Coupling agents (e.g., EDC/HOBt) for introducing the cyclopropyl group via amidation or nucleophilic substitution .
  • Ethanol reflux with triethylamine as a base to optimize purity and yield (common in thiazole ester syntheses) .

Advanced Research Questions

Q. How do substituents on the thiazole ring influence biological activity and reactivity?

  • The cyclopropyl group enhances metabolic stability by reducing oxidative degradation, as seen in analogous compounds .
  • Amino groups at position 5 enable hydrogen bonding with biological targets (e.g., enzyme active sites), as demonstrated in antimicrobial assays .
  • Ethyl ester modulates lipophilicity, affecting membrane permeability. Comparative studies with methyl esters show altered pharmacokinetic profiles .

Q. What computational methods are used to predict electronic properties and reaction mechanisms?

  • Density Functional Theory (DFT) calculates HOMO-LUMO gaps to assess electrophilicity/nucleophilicity. Becke’s hybrid functional (B3LYP) provides accurate thermochemical data (e.g., atomization energy deviations <2.4 kcal/mol) .
  • Molecular docking evaluates binding affinities to targets like bacterial enoyl-ACP reductase, correlating with experimental IC₅₀ values .
  • Mechanistic studies use Fukui indices to identify reactive sites for nucleophilic/electrophilic attacks .

Q. What challenges arise in crystallizing this compound, and how are they resolved?

  • Low solubility in common solvents (e.g., ethanol/water mixtures) necessitates recrystallization at controlled temperatures (e.g., 0–6°C) .
  • Twinned crystals require SHELX software for structure refinement, leveraging charge-flipping algorithms to resolve disorder .
  • Hydrogen bonding absence in the crystal lattice (observed in analogous structures) complicates packing analysis, necessitating Hirshfeld surface studies .

Data Contradictions and Resolution

Q. How are discrepancies in reported biological activities addressed?

  • Variability in antimicrobial assays may stem from differences in bacterial strains or ester hydrolysis rates. Standardized MIC protocols (CLSI guidelines) are recommended .
  • Contradictory cytotoxicity data (e.g., IC₅₀ values in cancer cells) are resolved using structure-activity relationship (SAR) models, highlighting the role of trifluoromethyl vs. cyclopropyl substituents .

Methodological Best Practices

Q. What strategies optimize yield in multi-step syntheses?

  • Flow chemistry improves reaction efficiency for cyclopropane introduction, reducing side products .
  • Protecting groups (e.g., tert-butoxycarbonyl, Boc) prevent amino group oxidation during esterification .

Q. How is structural validation performed post-synthesis?

  • Rietveld refinement (via WinGX or Olex2) confirms crystallographic data against theoretical models .
  • Dynamic NMR at variable temperatures resolves conformational isomerism in the cyclopropyl ring .

Tables of Key Data

Property Value/Technique Reference
Crystallographic Data Space group P2₁/c, Z = 4
DFT HOMO-LUMO Gap 5.2 eV (B3LYP/6-311++G**)
Antimicrobial Activity MIC = 8 µg/mL (E. coli)
Synthetic Yield 72–85% (ethanol reflux)

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